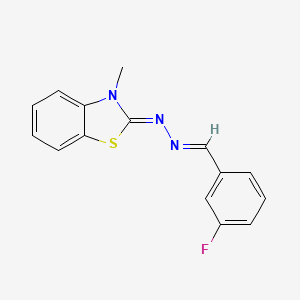

![molecular formula C21H26N2O4 B5579729 N-1,9-二氧杂螺[5.5]十一烷-4-基-2-(5-甲基-2-苯基-1,3-恶唑-4-基)乙酰胺](/img/structure/B5579729.png)

N-1,9-二氧杂螺[5.5]十一烷-4-基-2-(5-甲基-2-苯基-1,3-恶唑-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- The synthesis of similar compounds involves multi-component reactions, like the domino [2+2+2] cycloaddition reaction, which proceeds with high diastereoselectivity and yields various isomeric spirocompounds (Liu et al., 2021).

- Another synthesis method for 1,7-dioxaspiro[5.5]undec-3-en-2-ones uses reactions between lithiated tetrahydropyrans and hydroxybutenolides (Baylis et al., 1993).

Molecular Structure Analysis

- Detailed molecular structure analysis can be achieved through spectroscopic methods such as NMR and X-ray crystallography, as seen in the study of 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one (Zhang et al., 2008).

Chemical Reactions and Properties

- Research on similar compounds shows various reactions and properties, such as the formation of 2-azaspiro[4.6]undec-7-enes from N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ols (Yeh et al., 2012).

Physical Properties Analysis

- The physical properties of such compounds can be explored through computational methods, as demonstrated in the study of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivatives (Zeng et al., 2021).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, can be determined through various experimental techniques. For instance, the synthesis of 1,7-dioxaspiro[5.5]undecane spiroketal systems from a bicyclic intermediate via acid-catalyzed rearrangement provides insights into their chemical behavior (Keller et al., 2002).

科学研究应用

合成和结构分析

螺环化合物的合成: 与所讨论化合物类似的螺环化合物的产生通常涉及多组分反应,这些反应产生具有潜在生物活性的复杂结构。例如,多官能化 2,4-二氧杂-8-氮杂螺[5.5]十一烷-9-烯的构建展示了螺环支架在合成具有独特结构特征的新化合物中的多功能性 (刘等人,2021).

NMR 光谱在结构阐明中的作用: 核磁共振 (NMR) 光谱在表征螺环化合物中起着至关重要的作用,包括精确确定它们的立体化学和构象。此技术对于理解化合物的生物活性的结构基础至关重要 (张等人,2008).

药理活性

抗惊厥活性: 对螺环衍生物的研究显示出在抗惊厥活性方面具有显著的潜力。已发现具有特定结构特征的化合物对癫痫发作具有保护作用,这表明螺环支架在开发新的抗惊厥药物中的重要性 (Madaiah 等人,2013).

镇痛和抗炎活性: 螺环化合物也因其镇痛和抗炎特性而受到探索。新型衍生物的合成及其在药理模型中的评估有助于确定疼痛管理和炎症控制中进一步药物开发的先导 (Ahmed 等人,2018).

抗病毒评价: 已研究螺环化合物的抗病毒潜力,一些衍生物对流感和冠状病毒表现出有希望的活性。这突出了螺环化合物在解决病毒感染和促进抗病毒药物发现中的作用范围 (Apaydın 等人,2020).

属性

IUPAC Name |

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-15-18(23-20(27-15)16-5-3-2-4-6-16)13-19(24)22-17-7-10-26-21(14-17)8-11-25-12-9-21/h2-6,17H,7-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIRWMUQZNRLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)NC3CCOC4(C3)CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

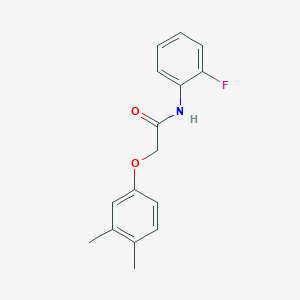

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

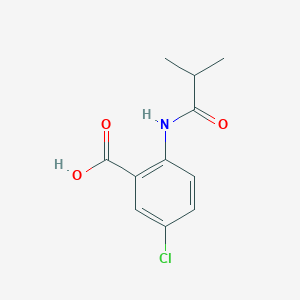

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

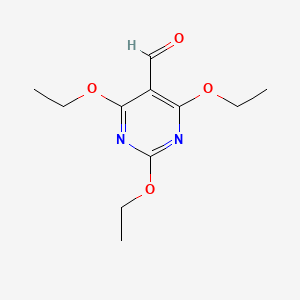

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)